molecular formula C12H17BrClN3O B3027157 1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride CAS No. 1233958-24-1

1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride

Cat. No.: B3027157
CAS No.: 1233958-24-1
M. Wt: 334.64
InChI Key: MROOZRIGXCAPHX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride is a useful research compound. Its molecular formula is C12H17BrClN3O and its molecular weight is 334.64. The purity is usually 95%.
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Scientific Research Applications

Inhibitor of Soluble Epoxide Hydrolase

1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride and its derivatives have been studied for their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). Research has found that these compounds exhibit substantial improvements in pharmacokinetic parameters, leading to a significant increase in potency compared to other inhibitors. These findings suggest potential therapeutic applications in reducing hyperalgesia and inflammatory pain (Rose et al., 2010).

Antimicrobial Activity

Some derivatives of this compound have demonstrated antimicrobial properties. For example, compounds synthesized through the condensation of 3-Bromobenzaldehyde with piperidine have been shown to exhibit antimicrobial activity, suggesting potential utility in the development of new antimicrobial agents (Nimavat et al., 2004).

Anti-bacterial Properties

Research has also focused on the anti-bacterial properties of derivatives of this compound. The synthesized compounds have been found to show moderate to significant anti-bacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Corrosion Inhibition

Another application area is corrosion inhibition. Mannich bases derived from this compound have been investigated for their effectiveness in inhibiting the corrosion of mild steel surfaces in acidic environments. These studies contribute to the development of cost-effective corrosion inhibitors for industrial applications (Jeeva et al., 2015).

Crystal Structure Analysis

There has also been research into the crystal structure of derivatives of this compound. Understanding the crystal structure of these compounds is crucial for applications in material science and pharmaceuticals (Li et al., 2015).

Properties

IUPAC Name

1-(3-bromophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O.ClH/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROOZRIGXCAPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-24-1
Record name Urea, N-(3-bromophenyl)-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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